1-(2-hydroxyethyl)-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-(2-hydroxyethyl)-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with a unique structure that includes a hydroxyethyl group, a nitrophenyl group, and a sulfanyl group attached to a cyclopenta[d]pyrimidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps:
Formation of the Cyclopenta[d]pyrimidin-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydroxyethyl Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Nitrophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the Sulfanyl Group: This can be done using thiol-based reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include aminophenyl derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1-(2-hydroxyethyl)-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biology: Use as a probe or reagent in biochemical assays.
Industry: Potential use in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and nitrophenyl groups may play a role in binding to these targets, while the sulfanyl group could be involved in redox reactions or covalent modifications.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxyethyl)-4-{[(4-aminophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
1-(2-hydroxyethyl)-4-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
1-(2-hydroxyethyl)-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is unique due to the presence of the nitrophenyl group, which can undergo specific reactions such as reduction to an aminophenyl group
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-9-8-18-14-3-1-2-13(14)15(17-16(18)21)24-10-11-4-6-12(7-5-11)19(22)23/h4-7,20H,1-3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUCDPKRMIXMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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